Lipophilicity and Polar Surface Area Comparison: Epoxide–Methylene Spacer vs. Non-Epoxidised Oxane-4-Carboxylate Core
The introduction of the oxirane–methylene substituent at the 4-position of methyl oxane-4-carboxylate produces a measurable and functionally significant increase in both lipophilicity and topological polar surface area relative to the non-epoxidised parent scaffold. Specifically, Methyl 4-[(oxiran-2-yl)methyl]oxane-4-carboxylate exhibits a calculated LogP of 0.7451 and a TPSA of 48.06 Ų . In contrast, the des-epoxy parent compound, methyl tetrahydro-2H-pyran-4-carboxylate (CAS 110238-91-0), displays an XLogP3 of 0.4 and a TPSA of 35.53 Ų [1]. The difference in LogP (ΔLogP ≈ +0.35) corresponds to a roughly twofold increase in octanol–water partition coefficient, indicating enhanced passive membrane permeability potential while the concomitant increase in TPSA (ΔTPSA ≈ +12.5 Ų) maintains sufficient polarity for aqueous solubility [2].
| Evidence Dimension | LogP (octanol–water partition coefficient) and TPSA (topological polar surface area) |
|---|---|
| Target Compound Data | LogP = 0.7451 (calculated); TPSA = 48.06 Ų |
| Comparator Or Baseline | Methyl tetrahydro-2H-pyran-4-carboxylate (CAS 110238-91-0): XLogP3 = 0.4; TPSA = 35.53 Ų |
| Quantified Difference | ΔLogP ≈ +0.35; ΔTPSA ≈ +12.5 Ų |
| Conditions | In silico calculated values; target compound LogP from Leyan proprietary algorithm; comparator XLogP3 from PubChem. Direct experimental logP measurements not located in public literature as of May 2026. |
Why This Matters
The simultaneous increase in LogP and TPSA positions this compound in a favourable drug-like property space (LogP 0–3; TPSA < 140 Ų), suggesting that it can serve as a balanced, orally bioavailable fragment for lead optimisation, unlike the simpler ester which lacks the reactive epoxide handle for further diversification [2].
- [1] PubChem. 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester (Compound Summary). CID 136458, XLogP3-AA = 0.4, TPSA = 35.5 Ų. https://pubchem.ncbi.nlm.nih.gov/ (accessed May 2026). View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23, 3–25. Class-level reference for LogP/TPSA drug-likeness interpretation. View Source
